

Synthesis of 8-Quinolinecarboxaldehyde: An Application Note and Experimental Protocol

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Compound of Interest

Compound Name: 8-Quinolinecarboxaldehyde

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This document provides a detailed experimental protocol for the synthesis of **8-quinolinecarboxaldehyde**, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the oxidation of 8-methylquinoline using selenium dioxide, a reliable and frequently cited method.

Data Summary

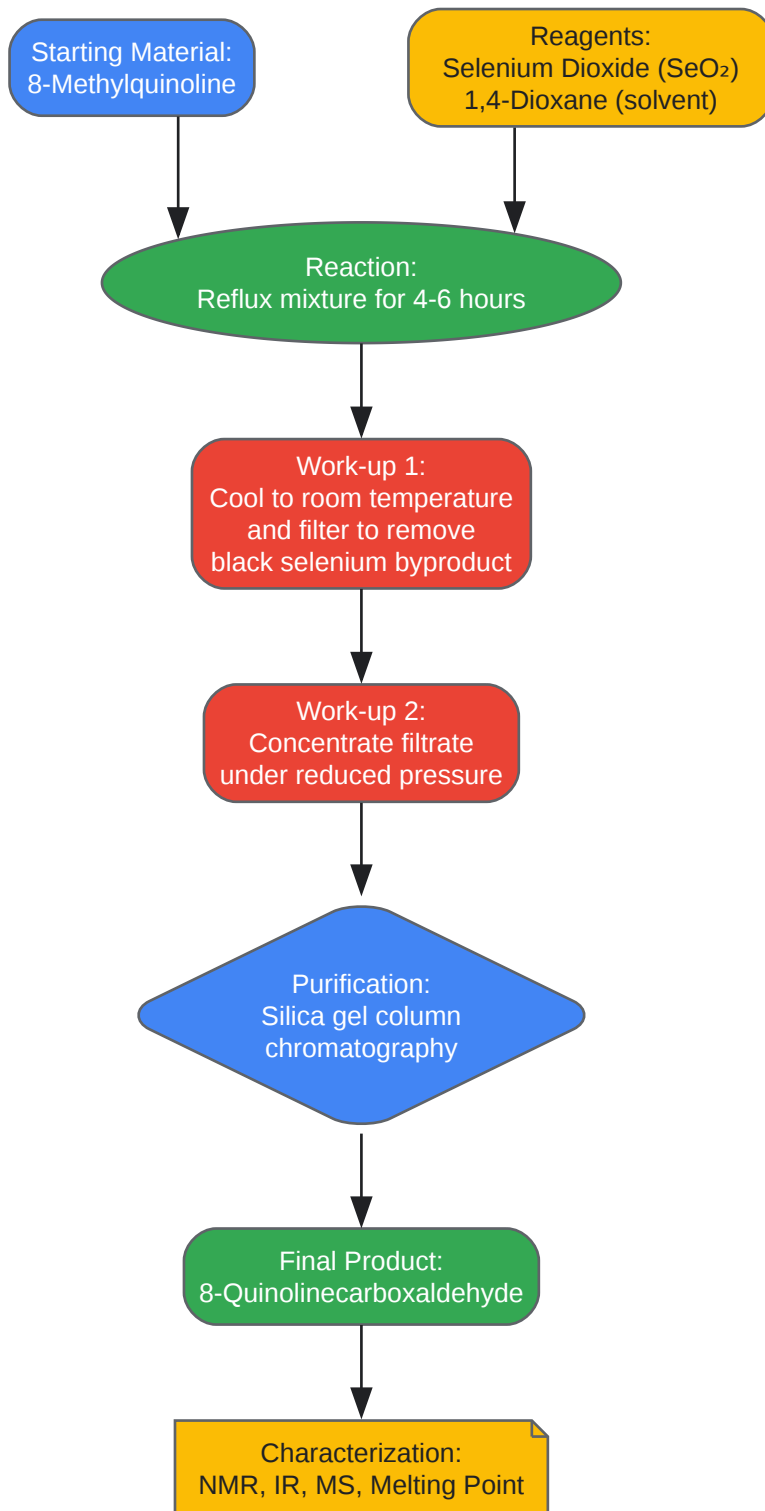
The following table summarizes key quantitative data for the starting material and the final product.

Property	8-Methylquinoline (Starting Material)	8-Quinolinecarboxaldehyde (Product)
Molecular Formula	C ₁₀ H ₉ N	C ₁₀ H ₇ NO
Molecular Weight	143.19 g/mol	157.17 g/mol
Appearance	Pale yellow to brown liquid	Light orange to yellow-green crystalline powder
Boiling Point	245 °C	314.3 ± 15.0 °C (Predicted)
Melting Point	-80 °C	92 - 97 °C
Density	1.052 g/mL at 25 °C	1.223 ± 0.06 g/cm ³ (Predicted)
Reported Yield	N/A	49% ^[1]
¹ H NMR (CDCl ₃ , ppm)	See specific literature	δ 11.46 (s, 1H), 9.04-9.06 (m, 1H), 8.32-8.34 (m, 1H), 8.23-8.26 (m, 1H), 8.08-8.11 (m, 1H), 7.66-7.70 (m, 1H), 7.50-7.53 (m, 1H) ^[2]
¹³ C NMR	See specific literature	Predicted shifts: Carbonyl carbon (~190 ppm), Aromatic carbons (120-160 ppm)
IR (cm ⁻¹)	See specific literature	Predicted key absorptions: C=O stretch (~1680 cm ⁻¹), Aldehyde C-H stretch (~2850, ~2750 cm ⁻¹), Aromatic C=C stretch (1600-1450 cm ⁻¹)
Mass Spec (m/z)	See specific literature	Predicted key fragments: 157 (M+), 156 (M-H), 129 (M-CO)

Experimental Workflow

The following diagram illustrates the key stages of the synthesis of **8-quinolinecarboxaldehyde**.

Experimental Workflow for 8-Quinolinecarboxaldehyde Synthesis



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Caption: Synthesis workflow for **8-Quinolinecarboxaldehyde**.

Experimental Protocol: Oxidation of 8-Methylquinoline

This protocol is based on the selective oxidation of the methyl group of 8-methylquinoline using selenium dioxide.[3]

Materials:

- 8-Methylquinoline (1 equivalent)
- Selenium Dioxide (SeO₂) (1.1 equivalents)
- 1,4-Dioxane
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Filtration apparatus
- Rotary evaporator
- Chromatography column and accessories

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylquinoline (1 equivalent) in 1,4-dioxane.
- **Addition of Oxidizing Agent:** To this solution, add selenium dioxide (1.1 equivalents).
- **Reaction:** Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Upon completion of the reaction, allow the mixture to cool to room temperature.
 - Filter the mixture to remove the black selenium byproduct.[3]
 - Dilute the filtrate with ethyl acetate.
 - Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and then with brine.[3]
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
- **Purification:** Purify the resulting crude product by silica gel column chromatography to yield pure **8-quinolinecarboxaldehyde**. [3]

Safety Precautions:

- Selenium compounds are toxic. All manipulations should be carried out in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

This protocol provides a reliable method for the synthesis of **8-quinolinecarboxaldehyde**, a key intermediate for the development of novel therapeutic agents. The straightforward procedure and commercially available reagents make this an accessible synthesis for researchers in the field of drug discovery and organic synthesis.

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